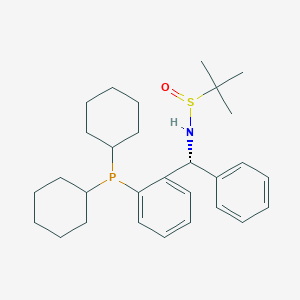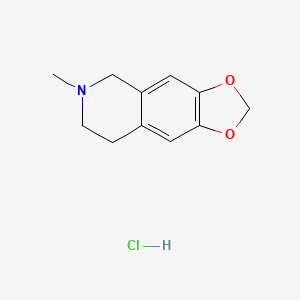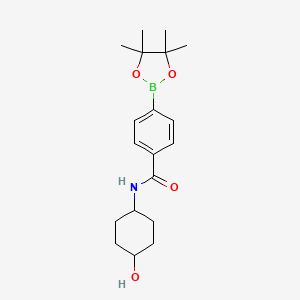![molecular formula C38H39I2N3-2 B12298649 (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide is a complex organic compound characterized by its unique structure comprising multiple quinoline units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide is studied for its potential as a fluorescent marker due to its ability to emit light upon excitation.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry
In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, thereby interfering with their normal function. The pathways involved often include the inhibition of key enzymes or the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: Another aromatic compound with a structure similar to quinoline.
Quinacridone: A pigment with a structure that includes multiple quinoline units.
Uniqueness
What sets (4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide apart is its extended conjugated system, which enhances its electronic properties, making it suitable for applications in optoelectronics and as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C38H39I2N3-2 |
|---|---|
Peso molecular |
791.5 g/mol |
Nombre IUPAC |
(4E)-4-[(2E,4E)-3,5-bis(1-ethyl-2H-quinolin-4-yl)penta-2,4-dienylidene]-1-ethylquinoline;diiodide |
InChI |
InChI=1S/C38H39N3.2HI/c1-4-39-26-23-30(33-13-7-10-16-36(33)39)21-19-29(32-25-28-41(6-3)38-18-12-9-15-35(32)38)20-22-31-24-27-40(5-2)37-17-11-8-14-34(31)37;;/h7-26H,4-6,27-28H2,1-3H3;2*1H/p-2/b22-20+,29-19+,30-21+;; |
Clave InChI |
OJLSKLAIMJEKQX-MRCMMMSMSA-L |
SMILES isomérico |
CCN1CC=C(C2=CC=CC=C21)/C=C/C(=C\C=C\3/C=CN(C4=CC=CC=C34)CC)/C5=CCN(C6=CC=CC=C56)CC.[I-].[I-] |
SMILES canónico |
CCN1CC=C(C2=CC=CC=C21)C=CC(=CC=C3C=CN(C4=CC=CC=C34)CC)C5=CCN(C6=CC=CC=C56)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)
![(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B12298578.png)

![Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate](/img/structure/B12298583.png)


![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)
![DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)
![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)

![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)
